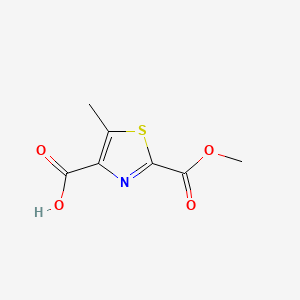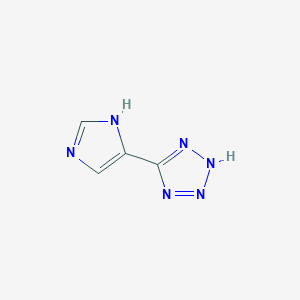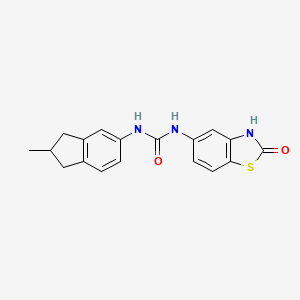
2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate thiazolium salt, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiazole derivatives
科学研究应用
2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving thiazole-containing molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 2-(Methoxycarbonyl)-4-methylthiazole-5-carboxylic acid
- 2-(Methoxycarbonyl)-5-ethylthiazole-4-carboxylic acid
- 2-(Methoxycarbonyl)-5-methylthiazole-4-sulfonic acid
Uniqueness
2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other thiazole derivatives. Its combination of functional groups provides versatility in chemical synthesis and potential biological activity.
属性
分子式 |
C7H7NO4S |
|---|---|
分子量 |
201.20 g/mol |
IUPAC 名称 |
2-methoxycarbonyl-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c1-3-4(6(9)10)8-5(13-3)7(11)12-2/h1-2H3,(H,9,10) |
InChI 键 |
DBVPYGCTSQORBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














